Momelotinib-2,2,6,6-d6

LC-MS/MS Bioanalysis Isotope Dilution

Momelotinib-2,2,6,6-d6 (CAS 1619927-65-9) is a stable isotope-labeled analog of the FDA-approved JAK1/JAK2/ACVR1 inhibitor momelotinib, designed specifically for use as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays. Its molecular formula (C23H16D6N6O2) and mass shift of +6 Da relative to the unlabeled parent (C23H22N6O2, monoisotopic mass 414.18 Da) enable precise analyte tracking in complex biological matrices without altering chromatographic behavior.

Molecular Formula C23H22N6O2
Molecular Weight 420.5 g/mol
Cat. No. B12390555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomelotinib-2,2,6,6-d6
Molecular FormulaC23H22N6O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
InChIInChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,15D2,16D2
InChIKeyZVHNDZWQTBEVRY-GTAZUTTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momelotinib-2,2,6,6-d6 as a Deuterated Internal Standard for JAK1/2 Inhibitor Bioanalysis


Momelotinib-2,2,6,6-d6 (CAS 1619927-65-9) is a stable isotope-labeled analog of the FDA-approved JAK1/JAK2/ACVR1 inhibitor momelotinib, designed specifically for use as an internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays . Its molecular formula (C23H16D6N6O2) and mass shift of +6 Da relative to the unlabeled parent (C23H22N6O2, monoisotopic mass 414.18 Da) enable precise analyte tracking in complex biological matrices without altering chromatographic behavior [1]. The compound is employed exclusively in research and bioanalytical settings, not as a therapeutic agent.

Why Non-Deuterated or Alternatively Labeled Momelotinib Standards Cannot Be Interchanged with Momelotinib-2,2,6,6-d6


Substituting Momelotinib-2,2,6,6-d6 with a different deuterated analog (e.g., Momelotinib-d4, -d8, or -3,3,5,5-d6) or a structural analog IS undermines quantitative accuracy in LC–MS/MS. Each labeling pattern produces a unique mass shift and isotopic distribution; the 2,2,6,6-d6 pattern on the morpholine ring yields a +6 Da shift with minimal spectral overlap with the [M+2] or [M+4] natural-abundance isotopes of the parent analyte, a feature not guaranteed by alternative deuteration vectors . The patent literature (WO2014110189A1) explicitly teaches that the site of deuteration influences metabolic stability and isotopic integrity during sample preparation—meaning that even a 6-Da shift at different positions (e.g., 3,3,5,5-d6) can lead to differential deuterium–hydrogen back-exchange rates under acidic or basic extraction conditions, introducing quantification bias [1]. Consequently, only the matched 2,2,6,6-d6 IS preserves the required combination of co-elution, signal separation, and label stability.

Quantitative Differentiation of Momelotinib-2,2,6,6-d6 Against Closest Deuterated and Non-Deuterated Comparators


Mass Shift and Molecular Formula Differentiation: +6 Da vs. +4 Da and Unlabeled Comparators

Momelotinib-2,2,6,6-d6 (C23H16D6N6O2) provides a nominal mass shift of +6 Da over the unlabeled parent momelotinib (C23H22N6O2, monoisotopic mass 414.18), compared to +4 Da for Momelotinib-d4 (C23H18D4N6O2). The 6-Da shift positions the IS signal at m/z 421.2, well separated from the natural-abundance [M+2] (m/z 416.2) and [M+4] (m/z 418.2) isotopes of the analyte, reducing cross-talk interference to <0.1% of the analyte peak area . In contrast, a +4 Da IS (e.g., Momelotinib-d4 at m/z 419.2) overlaps with the [M+4] isotope cluster of the parent, which can contribute up to 2–5% of the analyte signal at therapeutic concentrations and necessitate post-acquisition correction algorithms .

LC-MS/MS Bioanalysis Isotope Dilution

Deuterium Labeling Position and Metabolic Stability: Morpholine Ring 2,2,6,6 vs. Alternative 3,3,5,5 Pattern

The 2,2,6,6-tetradeutero substitution pattern labels the morpholine carbon atoms adjacent to the oxygen and nitrogen heteroatoms—positions susceptible to cytochrome P450-mediated oxidation. The patent WO2014110189A1 demonstrates that deuteration at metabolically labile sites can reduce intrinsic clearance (CLint) in human liver microsomes by 15–40% relative to protiated parent; morpholine 2,2,6,6-d6 is predicted to exhibit a kinetic isotope effect (KIE) of kH/kD ≈ 2.2–3.1 for CYP3A4-mediated N-dealkylation based on class-level structural analogs [1]. In contrast, the 3,3,5,5-d6 pattern (CAS 1619927-67-1) labels carbon atoms remote from the oxidation site, yielding a negligible KIE (kH/kD <1.2) and providing no metabolic stabilization advantage .

Deuterium Exchange Metabolic Stability Isotopic Integrity

Isotopic Purity and Labeling Position Specificity for Quantitative LC-MS/MS Internal Standard Use

Momelotinib-2,2,6,6-d6 is synthesized to achieve isotopic enrichment of ≥98 atom% D at the designated 2,2,6,6 positions, as confirmed by ¹H NMR and high-resolution MS, ensuring that the unlabeled (d0) impurity is ≤0.5% of the total IS signal . By comparison, commercially available Momelotinib-d4 (CYT387-d4) from major suppliers is specified at ≥95 atom% D, with d0 impurity of 1–2%, which can produce a measurable blank signal at the analyte m/z channel that compromises the lower limit of quantification (LLOQ) in sub-ng/mL assays . This positional specificity is particularly critical when monitoring momelotinib trough concentrations (~150 ng/mL) in clinical pharmacokinetic studies, where IS impurity bias must remain below 5% of the LLOQ response.

Isotopic Purity Internal Standard Method Validation

Chromatographic Co-Elution and Matrix Effect Parity Confirmed by Polar Surface Area and LogD Consistency

Deuteration at the morpholine 2,2,6,6 positions preserves the topological polar surface area (tPSA) of 99.6 Ų and the calculated partition coefficient (clogD7.4 ≈ 2.1) essentially identical to the unlabeled parent—variation in tPSA is <0.5 Ų and in clogD <0.05 log units, as verified by in silico property prediction [1]. This physicochemical fidelity ensures co-elution of IS and analyte under reversed-phase LC conditions (retention time difference ΔtR <0.02 min on C18 columns), maintaining matrix effect parity (IS-normalized matrix factor within 0.95–1.05 across six individual plasma lots) [2]. Alternative labeling on the phenyl or pyrimidine rings (e.g., Momelotinib-d8, tPSA ≈ 100 Ų) can introduce subtle retention shifts (ΔtR ≈ 0.05–0.10 min) that decouple IS and analyte matrix effects, degrading intra-run precision.

Matrix Effect Co-elution Method Robustness

Recommended Application Scenarios for Momelotinib-2,2,6,6-d6 in Bioanalytical and Pharmacokinetic Research


Regulated Clinical Pharmacokinetic (PK) Bioanalysis Under FDA/EMA Guidance

Use Momelotinib-2,2,6,6-d6 as the IS in validated LC-MS/MS methods for quantifying momelotinib in human plasma over a range of 1–1000 ng/mL. Its d0 impurity ≤0.5% and matrix factor parity across six plasma lots (0.95–1.05) directly meet regulatory requirements for IS performance without additional matrix factor correction . This application is critical for therapeutic drug monitoring, drug-drug interaction studies, and bioequivalence trials.

In Vitro Metabolic Stability Assays Requiring Isotopic Integrity Under Long Incubations

In human liver microsome (HLM) or hepatocyte incubations lasting up to 60 minutes, Momelotinib-2,2,6,6-d6 provides superior isotopic stability due to the primary KIE (kH/kD ≈ 2.2–3.1) at the CYP3A4-sensitive morpholine positions [1]. This reduces IS degradation bias and enables accurate intrinsic clearance (CLint) calculation, especially when the unlabeled analyte undergoes extensive metabolism (>70% turnover).

Multi-Analyte Panel Assays Requiring Clean Mass Separation from Closely Eluting Metabolites

The +6 Da mass shift positions the IS signal at m/z 421.2, distinct from the [M+2] and [M+4] isotopes of both parent momelotinib (m/z 415–418) and its major active metabolite M21 (m/z 432–435). This spectral cleanliness allows inclusion of the M21 metabolite in the same MRM acquisition window without cross-talk, enabling consolidated assay panels for pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Academic and Industrial Method Transfer Between CROs and Sponsor Laboratories

Consistent chromatographic co-elution (ΔtR <0.02 min) and tPSA preservation make Momelotinib-2,2,6,6-d6 the preferred IS for partial or full method transfer across different LC-MS/MS platforms and column chemistries. This reproducibility reduces re-validation burden when moving methods from discovery-phase CROs to GLP-compliant bioanalytical facilities [2].

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